![molecular formula C26H23FN4O3 B5275462 N-[(1Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5275462.png)
N-[(1Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that features a combination of various functional groups, including a furan ring, an imidazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide can be approached through a multi-step synthetic route. One possible method involves the following steps:
Synthesis of the furan ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 4-fluorophenyl-substituted compound.
Formation of the imidazole ring: The imidazole ring can be synthesized through a condensation reaction involving an appropriate aldehyde and an amine.
Coupling of the furan and imidazole rings: The furan and imidazole rings can be coupled through a nucleophilic substitution reaction, forming the core structure of the compound.
Introduction of the benzamide moiety: The benzamide moiety can be introduced through an amidation reaction involving a suitable benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and the oxidizing agent used.
Reduction: The compound can be reduced to form various reduction products, depending on the reaction conditions and the reducing agent used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and other strong reducing agents.
Substitution reagents: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may yield various reduced derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used as a probe to study various biological processes and as a potential therapeutic agent.
Medicine: The compound can be investigated for its potential pharmacological properties, including its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors: The compound may bind to specific receptors on the surface of cells, leading to the activation or inhibition of various signaling pathways.
Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, leading to changes in various biochemical processes.
Modulation of gene expression: The compound may modulate the expression of specific genes, leading to changes in various cellular processes.
Comparison with Similar Compounds
N-[(1Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide can be compared with other similar compounds, such as:
Fluorinated pyrazoles: These compounds share the fluorophenyl group and have been studied for their potential biological activities.
Indole derivatives: These compounds share the imidazole ring and have been studied for their diverse biological activities.
Imidazole-containing compounds: These compounds share the imidazole ring and have been studied for their therapeutic potential.
The uniqueness of this compound lies in its combination of functional groups, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
N-[(Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O3/c27-21-9-7-19(8-10-21)24-12-11-22(34-24)17-23(30-25(32)20-5-2-1-3-6-20)26(33)29-13-4-15-31-16-14-28-18-31/h1-3,5-12,14,16-18H,4,13,15H2,(H,29,33)(H,30,32)/b23-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVXTNDJGGMPSM-QJOMJCCJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)NCCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)F)/C(=O)NCCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-1,2-phenylene diacetate](/img/structure/B5275384.png)
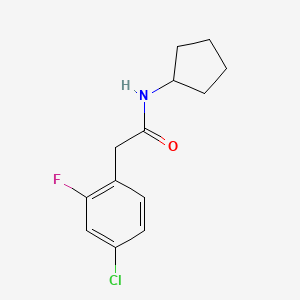
![N~1~,N~3~-dimethyl-N~1~-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N~3~-(methylsulfonyl)-beta-alaninamide](/img/structure/B5275397.png)
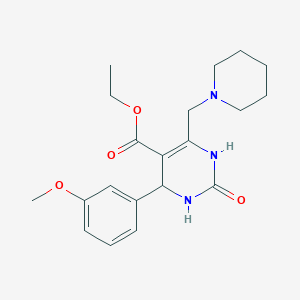
![4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B5275409.png)
![1-phenyl-4-{1-[(propylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B5275412.png)
![6-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine](/img/structure/B5275416.png)
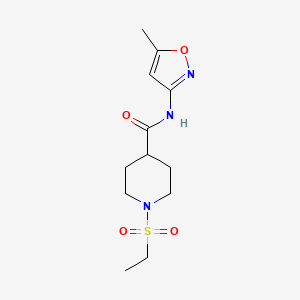
![7-(6-ethoxypyridazin-3-yl)pyrazolo[1,5-a]pyridine](/img/structure/B5275427.png)
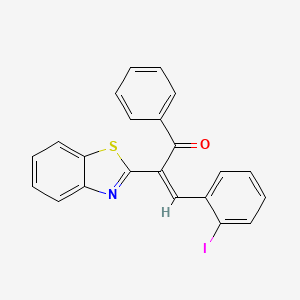
![4-methyl-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-N-8-quinolinylbenzenesulfonamide](/img/structure/B5275451.png)
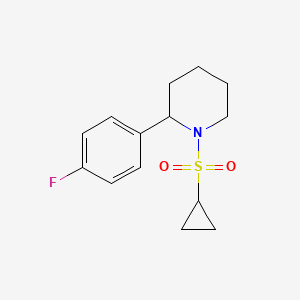
![methyl 3-[(2-chloro-4-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5275465.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5275473.png)
